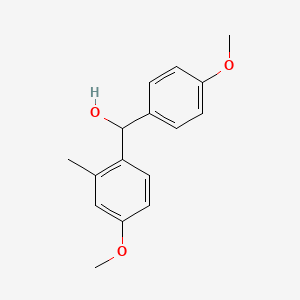
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol
Overview
Description
(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol, also known as MMMP, is a chemical compound that belongs to the family of phenylmethanols. It is a white crystalline solid that has been widely used in scientific research for its potential applications in various fields.
Scientific Research Applications
Asymmetric Synthesis
The compound (S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, facilitating bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Antimicrobial Activity
Derivatives of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl- 2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone have demonstrated promising antimicrobial activity, indicating potential applications in pharmaceuticals (Chaudhari, 2012).
Chemosensor for Silver Ions
4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ions. This property is attributed to an increase in intramolecular charge transfer (ICT) upon binding to Ag(+), and it has potential applications in environmental monitoring and chemical analysis (Tharmaraj, Devi, & Pitchumani, 2012).
Proton Exchange Membranes
Copoly(arylene ether sulfone)s containing methoxyphenyl groups have been developed and showed high proton conductivities and low methanol permeabilities. These properties make them suitable for applications such as proton exchange membranes in fuel cells, highlighting their potential in energy technologies (Wang et al., 2012).
Organic Synthesis
Methanol, often used in reactions involving (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol, serves as a solvent and reagent in organic synthesis. Its utility spans from methylation and methoxylation to oxidative methyl ester formation, playing a crucial role in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte et al., 2017).
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-10-14(19-3)8-9-15(11)16(17)12-4-6-13(18-2)7-5-12/h4-10,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCEIRFLINPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



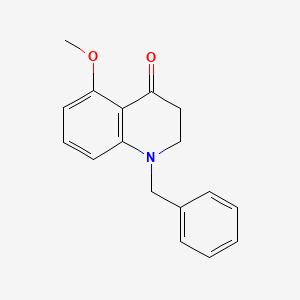
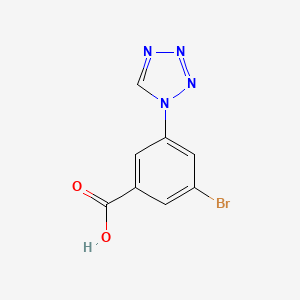
![[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465583.png)
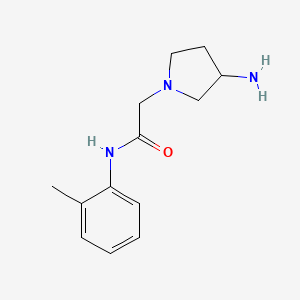

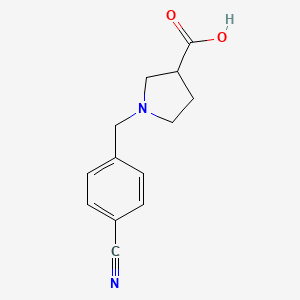

![{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B1465595.png)
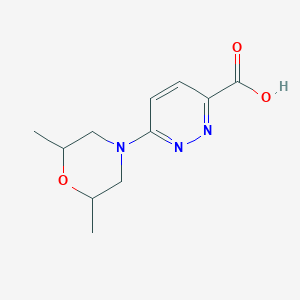
![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1465599.png)


![1-[(2,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1465602.png)
![5-{[4-(Propan-2-yl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1465603.png)